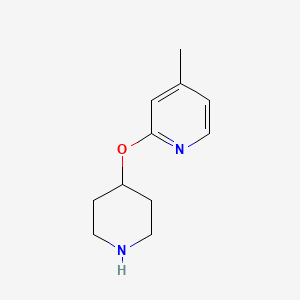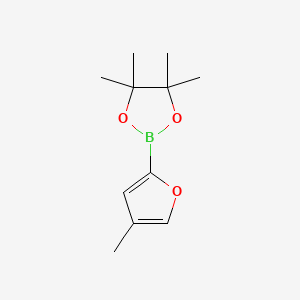
4-アミノ-2-(4-メチルピペラジン-1-イル)ピリミジン
概要
説明
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
腫瘍学:標的がん療法
4-アミノ-2-(4-メチルピペラジン-1-イル)ピリミジン: は、白血病の治療に使用されるよく知られた治療薬であるイマチニブと構造的に関連しています 。 イマチニブは、特定のがんの種類で過剰に活性化される可能性のある酵素であるチロシンキナーゼの活性を阻害することで機能します 。 拡張により、この化合物の誘導体は、標的がん療法におけるキナーゼ阻害剤としての可能性を調べるために探求できます。
構造生物学:結晶学研究
4-アミノ-2-(4-メチルピペラジン-1-イル)ピリミジンに関連する化合物の結晶構造が解明され、その分子コンフォメーションに関する洞察が明らかになりました 。 このような研究は、構造生物学において、これらの分子と生物学的標的の相互作用を理解するために不可欠であり、新薬の設計に役立ちます。
医薬品開発:医薬品原薬 (API)
イマチニブのようなこの化合物の誘導体は、医薬品におけるAPIとして重要です 。 溶解性や安定性などの特性の詳細な研究は、効果が向上し、副作用が軽減された新しい医薬品の開発につながる可能性があります。
材料科学:ナノ粒子合成
1-アミノ-4-メチルピペラジン: 、関連する化合物は、均一な銀ナノ粒子の合成における溶媒和剤および安定化剤として使用されています 。 これは、4-アミノ-2-(4-メチルピペラジン-1-イル)ピリミジンも、電子機器、触媒、バイオメディシンでさまざまな用途を持つナノ粒子の調製に用途が見出される可能性があることを示唆しています。
計算化学:分子ドッキング
ピペラジン誘導体を含む分子ドッキング研究により、これらの化合物は、疎水性相互作用を通じて酵素と安定な複合体を形成できることが示されています 。 このアプリケーションは、計算化学において、薬物候補などの小分子が生物学的標的にどのように相互作用するかを予測するために不可欠です。
化学合成:ボロン酸誘導体
4-アミノ-2-(4-メチルピペラジン-1-イル)ピリミジンのボロン酸誘導体は、研究目的で使用できます 。 このような誘導体は、化学合成において重要であり、特に医薬品や有機材料を含む複雑な有機化合物を生成するために使用される鈴木カップリング反応で重要です。
生化学分析
Biochemical Properties
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This interaction leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival. The compound’s ability to inhibit PKB makes it a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine have been studied over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKB activity, leading to prolonged anti-cancer effects.
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB. The compound’s distribution within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PKB and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments, enhancing its inhibitory effects on PKB.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-71-7 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)


![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)




![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)


![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

